molecular formula C13H17BrN2O B5488553 1-(3-bromobenzoyl)-4-methyl-1,4-diazepane

1-(3-bromobenzoyl)-4-methyl-1,4-diazepane

Cat. No.: B5488553
M. Wt: 297.19 g/mol
InChI Key: MEGOIUHMPKNLSN-UHFFFAOYSA-N
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Description

The compound “1-(3-bromobenzoyl)piperidine” is a piperidine derivative with a substituted benzoyl group at the 3-position of the piperidine ring . It’s a white to off-white crystalline powder .


Synthesis Analysis

While specific synthesis methods for “1-(3-bromobenzoyl)-4-methyl-1,4-diazepane” are not available, related compounds such as “1-(3-Bromobenzoyl)-4-piperidinecarboxylic acid” can be synthesized by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base .


Molecular Structure Analysis

The molecular structure of “1-(3-bromobenzoyl)piperidine” consists of a phenyl ring attached to a carbonyl functional group .


Physical And Chemical Properties Analysis

“1-(3-bromobenzoyl)piperidine” has a molecular weight of 268.15 g/mol . It is sparingly soluble in water and soluble in organic solvents such as ethanol, acetone, and DMSO .

Safety and Hazards

The safety data sheet for “3-Bromobenzoyl chloride” indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to handle it with protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

(3-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-15-6-3-7-16(9-8-15)13(17)11-4-2-5-12(14)10-11/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGOIUHMPKNLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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